4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the trifluoroethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane typically involves the reaction of 2,2,2-trifluoroethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the formation of the boronate ester.
Reaction Conditions:
Reagents: 2,2,2-trifluoroethylboronic acid, pinacol
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: None required
Temperature: Room temperature to 50°C
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronate ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water or aqueous acids, the boronate ester hydrolyzes to form the corresponding boronic acid.
Common Reagents and Conditions
-
Suzuki-Miyaura Cross-Coupling:
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh₃)₄)
Solvent: Toluene, ethanol, or a mixture of water and organic solvent
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Temperature: 80-100°C
-
Oxidation:
Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate
Solvent: Methanol or water
Temperature: Room temperature to 40°C
-
Hydrolysis:
Reagents: Water or dilute hydrochloric acid (HCl)
Temperature: Room temperature
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes
Oxidation: Corresponding alcohols
Hydrolysis: Corresponding boronic acids
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds, including potential drug candidates.
Agricultural Chemistry: Applied in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The compound forms a complex with the palladium catalyst, facilitating the transfer of the trifluoroethyl group to the aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborinane
- 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborane
Comparison
Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane is unique due to its specific trifluoroethyl group, which imparts distinct reactivity and stability. This makes it particularly effective in Suzuki-Miyaura cross-coupling reactions, offering higher yields and selectivity under milder conditions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3O2/c1-6(2)7(3,4)14-9(13-6)5-8(10,11)12/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADKTGPYJJVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450638-17-1 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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